7-(Difluoromethyl)quinoxaline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)quinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)quinoxaline-5-carboxylic acid typically involves the addition of a diamine to a ketone carbonyl group, followed by the substitution of a halogen atom in an α-halo-β-ketoester. The dihydropyrazine ring is then oxidized with air oxygen to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different quinoxaline derivatives with altered biological activities.
Substitution: The difluoromethyl group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products:
Scientific Research Applications
7-(Difluoromethyl)quinoxaline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and antitumor activities, making it a candidate for drug development.
Medicine: It is explored for its potential use in treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)quinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
- 2-Amino-3-(trifluoromethyl)quinoxaline
- 2-(2-Aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline
Uniqueness: 7-(Difluoromethyl)quinoxaline-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-(difluoromethyl)quinoxaline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-9(12)5-3-6(10(15)16)8-7(4-5)13-1-2-14-8/h1-4,9H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQQTQCAYKQABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.